molecular formula C12H10N2O3 B14022907 Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Cat. No.: B14022907
M. Wt: 230.22 g/mol
InChI Key: NETPLBLJSFFJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1H-imidazole-1-carbonyl)benzoate is an organic compound that belongs to the class of imidazole derivatives. It is a heterocyclic building block used in chemical synthesis . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The imidazole ring is known for its versatility and is found in many biologically active molecules .

Chemical Reactions Analysis

Methyl 4-(1H-imidazole-1-carbonyl)benzoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-(1H-imidazole-1-carbonyl)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways . This binding can lead to the inhibition or activation of certain enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Methyl 4-(1H-imidazole-1-carbonyl)benzoate can be compared with other imidazole derivatives such as:

These compounds share the imidazole ring but differ in their substituents and functional groups. The unique combination of the imidazole ring with the benzoate moiety in this compound provides distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 4-(imidazole-1-carbonyl)benzoate

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)10-4-2-9(3-5-10)11(15)14-7-6-13-8-14/h2-8H,1H3

InChI Key

NETPLBLJSFFJOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.